molecular formula C10H24N2 B8603010 2,4,6-Trimethylheptane-1,7-diamine CAS No. 64852-28-4

2,4,6-Trimethylheptane-1,7-diamine

Cat. No. B8603010
CAS RN: 64852-28-4
M. Wt: 172.31 g/mol
InChI Key: DZUYFBHCEDQICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03980621

Procedure details

Although the diadduct contained 7 dinitriles and the product of the first stage reduction contained 7 diamines (not including N-methylated C10 diamines), samples A, B, and C of the product of the second stage reduction contained only the 3 saturated diamine isomers 5-methyl-1,9-nonanediamine, 2,4-dimethyl-1,8-octanediamine, and 2,4,6-trimethyl-1,7-heptanediamine (again excluding the traces of N-methylated C10 diamines). This results from the conversion of both 5-methylenenonanedinitrile and 5-methyl-4-nonenedinitrile to 5-methyl-1,9-nonanediamine, the conversion of each of 2-methyl-4-methyleneoctanedinitrile, 2,4-dimethyl-4-octenedinitrile, and 2,4-dimethyl-3-octenedinitrile to 2,4-dimethyl-1,8-octanediamine, and the conversion of both of 2,6-dimethyl-4-methyleneheptanedinitrile and 2,4,6-trimethyl-3-heptenedinitrile to 2,4,6-trimethyl-1,7-heptanedinitrile. No unsaturation in any of MND samples A, B, and C was detected by gas-liquid chromatographic analysis.
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dinitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].CC(CC(C)CCCCN)CN.CC(CC(C)CC(C)CN)CN>>[CH2:1]=[C:2]([CH2:3][CH2:4][CH2:5][C:6]#[N:7])[CH2:8][CH2:9][CH2:10][C:11]#[N:12].[CH3:1][C:2]([CH2:3][CH2:4][CH2:5][C:6]#[N:7])=[CH:8][CH2:9][CH2:10][C:11]#[N:12].[CH3:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][NH2:7])[CH2:8][CH2:9][CH2:10][CH2:11][NH2:12]

Inputs

Step One
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dinitriles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCN)CCCCN
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN)CC(CCCCN)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN)CC(CC(CN)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C(CCCC#N)CCCC#N
Name
Type
product
Smiles
CC(=CCCC#N)CCCC#N
Name
Type
product
Smiles
CC(CCCCN)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03980621

Procedure details

Although the diadduct contained 7 dinitriles and the product of the first stage reduction contained 7 diamines (not including N-methylated C10 diamines), samples A, B, and C of the product of the second stage reduction contained only the 3 saturated diamine isomers 5-methyl-1,9-nonanediamine, 2,4-dimethyl-1,8-octanediamine, and 2,4,6-trimethyl-1,7-heptanediamine (again excluding the traces of N-methylated C10 diamines). This results from the conversion of both 5-methylenenonanedinitrile and 5-methyl-4-nonenedinitrile to 5-methyl-1,9-nonanediamine, the conversion of each of 2-methyl-4-methyleneoctanedinitrile, 2,4-dimethyl-4-octenedinitrile, and 2,4-dimethyl-3-octenedinitrile to 2,4-dimethyl-1,8-octanediamine, and the conversion of both of 2,6-dimethyl-4-methyleneheptanedinitrile and 2,4,6-trimethyl-3-heptenedinitrile to 2,4,6-trimethyl-1,7-heptanedinitrile. No unsaturation in any of MND samples A, B, and C was detected by gas-liquid chromatographic analysis.
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dinitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].CC(CC(C)CCCCN)CN.CC(CC(C)CC(C)CN)CN>>[CH2:1]=[C:2]([CH2:3][CH2:4][CH2:5][C:6]#[N:7])[CH2:8][CH2:9][CH2:10][C:11]#[N:12].[CH3:1][C:2]([CH2:3][CH2:4][CH2:5][C:6]#[N:7])=[CH:8][CH2:9][CH2:10][C:11]#[N:12].[CH3:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][NH2:7])[CH2:8][CH2:9][CH2:10][CH2:11][NH2:12]

Inputs

Step One
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dinitriles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCN)CCCCN
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN)CC(CCCCN)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN)CC(CC(CN)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C(CCCC#N)CCCC#N
Name
Type
product
Smiles
CC(=CCCC#N)CCCC#N
Name
Type
product
Smiles
CC(CCCCN)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.